Xanthorhamnin can be extracted from the berries of Rhamnus catharticus, commonly known as buckthorn. This plant is known for its medicinal properties and has been traditionally used in herbal medicine. The extraction process involves using solvents to isolate the compound from the plant material, followed by purification techniques such as chromatography.
The synthesis of xanthorhamnin can be achieved through various methods, including extraction from natural sources and synthetic pathways. The extraction typically involves refluxing the plant material in ethanol or methanol, followed by filtration and crystallization.
Technical Details:
Xanthorhamnin has a complex molecular structure characterized by multiple hydroxyl groups, a sugar moiety, and an aromatic ring system. Its molecular weight is approximately 686.68 g/mol.
Data:
The crystal structure has been analyzed using X-ray diffraction techniques, revealing detailed information about its geometric configuration and intermolecular interactions .
Xanthorhamnin undergoes various chemical reactions typical of flavonoids, including glycosylation, oxidation, and reduction processes. These reactions can modify its biological activity and solubility.
Technical Details:
The mechanism of action for xanthorhamnin involves its interaction with cellular pathways that regulate inflammation and oxidative stress. It exhibits antioxidant properties by scavenging free radicals and modulating signaling pathways related to inflammation.
Data:
Xanthorhamnin has several scientific uses:
Xanthorhamnin biosynthesis initiates with the formation of its flavonoid backbone through conserved plant secondary metabolic pathways. The core scaffold derives from the phenylpropanoid pathway, which channels carbon from primary metabolism (shikimate pathway) into specialized metabolite production. L-Phenylalanine serves as the primary precursor, undergoing deamination by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid [1]. Subsequent hydroxylation and activation steps via cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) generate p-coumaroyl-CoA, the pivotal intermediate bridging phenylpropanoid and polyketide pathways [1] [10].
The flavonoid-specific backbone assembly occurs through stepwise condensation of p-coumaroyl-CoA with three malonyl-CoA units, catalyzed by chalcone synthase (CHS). This pivotal reaction yields naringenin chalcone—the first committed intermediate with the characteristic C6-C3-C6 flavonoid skeleton. Notably, the malonyl-CoA units originate from acetyl-CoA carboxylation, linking xanthorhamnin production to cellular energy metabolism [10]. Structural elaboration then proceeds through isomerization by chalcone isomerase (CHI), forming the flavanone naringenin. Further oxidation and substitution patterns specific to xanthorhamnin are introduced by cytochrome P450 oxygenases (e.g., flavonoid 3'-hydroxylase, F3'H) and methyltransferases, establishing the signature substitution pattern before glycosylation [1].
Table 1: Core Enzymatic Steps in Flavonoid Backbone Formation for Xanthorhamnin
Enzyme Class | Key Enzymes | Function in Pathway | Primary Substrates |
---|---|---|---|
Shikimate Pathway Enzymes | DAHP synthase, Chorismate mutase | Generate aromatic amino acid precursors | Phosphoenolpyruvate, Erythrose-4-phosphate |
Phenylpropanoid Enzymes | PAL, C4H, 4CL | Convert phenylalanine to activated hydroxycinnamates | L-Phenylalanine, CoA, ATP |
Polyketide Synthases | CHS | Condense phenylpropanoid-CoA with malonyl-CoA | p-Coumaroyl-CoA, Malonyl-CoA |
Flavonoid Modifying Enzymes | CHI, F3H, F3'H | Isomerize chalcone and introduce hydroxylation patterns | Naringenin chalcone, Naringenin |
Glycosylation represents the defining biosynthetic step for xanthorhamnin, conferring its hydrophilicity and biological functionality. This process involves the regioselective attachment of rhamnose sugar moieties to the flavonoid aglycone, catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs). The sugar donor, UDP-rhamnose, is synthesized via a four-step enzymatic sequence beginning with sucrose: (1) sucrose synthase converts sucrose to UDP-glucose; (2) UDP-glucose 4-epimerase generates UDP-galactose; (3) UDP-4-keto-6-deoxy-glucose is formed by UDP-glucose 4,6-dehydratase; and (4) UDP-rhamnose synthase catalyzes the final 3,5-epimerization and 4-keto reduction [6].
UGTs specific for flavonoid rhamnosylation exhibit strict regio-selectivity. Biochemical characterization of related systems indicates that flavonoid-O-rhamnosyltransferases possess conserved plant secondary product glycosyltransferase (PSPG) motifs that recognize both the sugar donor (UDP-rhamnose) and flavonoid acceptor substrates [3] [6]. For xanthorhamnin, glycosylation occurs predominantly at the C-3 position of the flavonoid C-ring, though di-glycosylated variants exist. The enzymatic mechanism proceeds through an SN2 nucleophilic substitution: a conserved histidine residue in the UGT active site deprotonates the hydroxyl group of the flavonoid acceptor, enabling nucleophilic attack on the anomeric carbon of UDP-rhamnose [6]. This results in inversion of configuration at the anomeric center, yielding β-rhamnosides despite rhamnose's typical α-linkage in solution—a stereochemical hallmark of enzymatically synthesized rhamnosides.
Microbial transformation studies on structurally analogous prenylated flavonoids like xanthohumol demonstrate that glycosylation efficiency is significantly influenced by the steric environment surrounding target hydroxyl groups. The presence of bulky prenyl substituents adjacent to glycosylation sites necessitates UGTs with spacious active site clefts capable of accommodating sterically demanding flavonoid substrates [3] [6]. This suggests xanthorhamnin-synthesizing UGTs may possess unique structural adaptations to facilitate rhamnosylation of sterically congested positions.
The biosynthesis of xanthorhamnin is tightly coordinated at the transcriptional level through hierarchical regulatory networks that modulate precursor flux. Key transcription factor families implicated in flavonoid glycoside biosynthesis include MYB, bHLH, and WD40 repeat proteins, which form dynamic MBW complexes that activate structural gene expression [7] [9]. These transcription factors bind conserved cis-elements (e.g., MYB-binding sites, AC-elements) in promoters of phenylpropanoid and flavonoid pathway genes, including PAL, CHS, CHI, and UGTs.
Transcriptomic analyses in xanthorhamnin-producing species reveal coordinated induction of shikimate pathway genes (DAHP synthase, chorismate mutase) alongside flavonoid-specific genes under conditions that stimulate xanthorhamnin accumulation [9]. This co-expression suggests integrated transcriptional regulation ensuring balanced supply of aromatic amino acids and flavonoid intermediates. The MBW complex simultaneously activates genes encoding UDP-rhamnose biosynthetic enzymes, synchronizing aglycone production with glycosylation capacity [7].
Feedback mechanisms further fine-tune precursor flux: (1) End-product repression where accumulated xanthorhamnin downregulates early pathway genes via competitive inhibition of transcription factor activation; (2) Substrate-mediated induction where elevated phenylalanine levels enhance PAL transcription through phenylalanine-responsive elements; and (3) Cross-pathway coordination where sucrose—a key carbon source—upregulates both flavonoid biosynthesis and glycosylation genes via sucrose-responsive transcription factors [6] [9]. This regulatory architecture ensures metabolic economy by preventing unnecessary expenditure of carbon and energy resources when xanthorhamnin accumulation exceeds cellular storage or secretion capacity.
Emerging genomic evidence suggests that genes involved in xanthorhamnin biosynthesis may be organized in biosynthetic gene clusters (BGCs)—physical groupings of non-homologous genes encoding coordinated enzymatic steps in specialized metabolite pathways. This genomic architecture significantly enhances biosynthetic efficiency through several mechanisms:
The xanthomonadin pigment cluster (18.2 kb xan cluster) in Xanthomonas provides an instructive model for cluster-organized glycoside-like biosynthesis [9]. This cluster contains genes for: (1) Aromatic precursor synthesis (xanB2 encoding chorismatase); (2) Polyketide chain assembly (xanA2, xanC); and (3) Structural modifications (bromination, methylation). While xanthorhamnin clusters remain incompletely characterized, transcriptomic co-expression networks support cluster-like organization in producer plants, with genes encoding PAL, CHS, UGTs, and rhamnose biosynthetic enzymes showing tightly correlated expression patterns [9].
Table 2: Functional Categories of Genes in Secondary Metabolite Clusters for Flavonoid Glycosides
Functional Category | Representative Genes | Role in Biosynthesis | Evidence in Glycoside Clusters |
---|---|---|---|
Precursor Supply | PAL, DAHPS, CM | Generate aromatic amino acids and hydroxycinnamates | Co-expressed in flavonoid-producing tissues |
Backbone Formation | CHS, CHI, F3'H | Assemble and modify flavonoid aglycone | Physical clustering in some plant genomes |
Glycosylation Machinery | UGTs, RHM (UDP-rhamnose synthase) | Attach and synthesize sugar moieties | Operon-like organization in bacteria; co-expression in plants |
Transport and Sequestration | MATE transporters, GST-like proteins | Vacuolar sequestration and cellular export | Flanking biosynthetic clusters in characterized systems |
Regulatory Elements | MYB, bHLH transcription factors | Coordinate pathway gene expression | Embedded within or adjacent to clusters |
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